molecular formula C18H21BrN2O2S B14336014 Choline bromide, phenothiazine-10-carboxylate CAS No. 110061-60-4

Choline bromide, phenothiazine-10-carboxylate

Cat. No.: B14336014
CAS No.: 110061-60-4
M. Wt: 409.3 g/mol
InChI Key: ZUNGVPIUQDKBKW-UHFFFAOYSA-M
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Description

Choline bromide, phenothiazine-10-carboxylate is a compound that combines the properties of choline bromide and phenothiazine-10-carboxylate. Choline bromide is a quaternary ammonium salt derived from choline, a vital nutrient involved in various biological processes. Phenothiazine-10-carboxylate is a derivative of phenothiazine, a heterocyclic compound known for its diverse biological activities, including antipsychotic and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of choline bromide, phenothiazine-10-carboxylate typically involves the reaction of choline bromide with phenothiazine-10-carboxylic acid. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Choline bromide, phenothiazine-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Choline bromide, phenothiazine-10-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of choline bromide, phenothiazine-10-carboxylate involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Choline bromide, phenothiazine-10-carboxylate is unique due to its combination of choline and phenothiazine properties, offering a multifaceted approach to therapeutic applications and research .

Properties

CAS No.

110061-60-4

Molecular Formula

C18H21BrN2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

trimethyl-[2-(phenothiazine-10-carbonyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C18H21N2O2S.BrH/c1-20(2,3)12-13-22-18(21)19-14-8-4-6-10-16(14)23-17-11-7-5-9-15(17)19;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1

InChI Key

ZUNGVPIUQDKBKW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.[Br-]

Origin of Product

United States

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